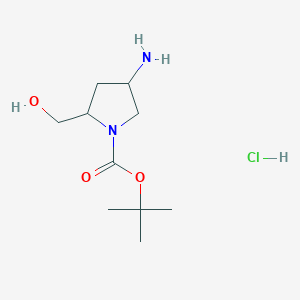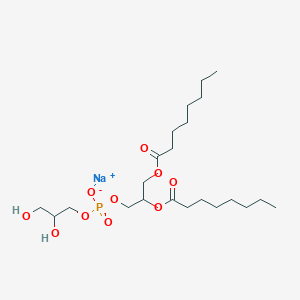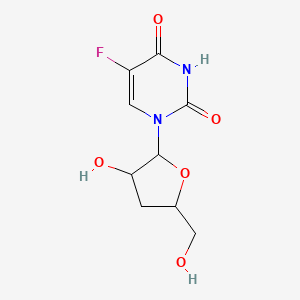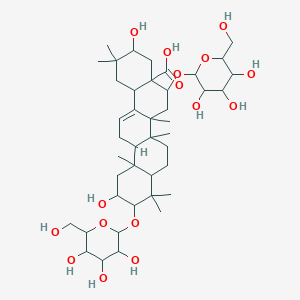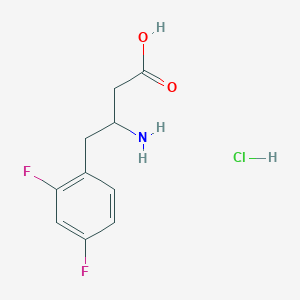
(R)-b-Amino-2,4-difluoro-benzenebutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with significant potential in medicinal chemistry. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a butanoic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and ®-3-aminobutanoic acid.
Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with ®-3-aminobutanoic acid in the presence of a suitable catalyst to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure consistent product quality.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.
Reduction: The difluorophenyl group can be reduced to form various fluorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Fluorinated derivatives.
Substitution Products: Various substituted amino acids.
Chemistry:
Synthesis of Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
Chiral Building Block: Utilized in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Interactions: Studied for its interactions with proteins and potential as a ligand in biochemical assays.
Medicine:
Neurological Disorders: Explored for its therapeutic potential in treating conditions such as epilepsy and neuropathic pain.
Drug Development: Used in the development of novel drugs with improved efficacy and reduced side effects.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and advanced materials.
Research and Development: Utilized in R&D for the discovery of new chemical entities.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as:
Neurotransmitter Receptors: Modulates the activity of neurotransmitter receptors in the central nervous system.
Ion Channels: Influences the function of ion channels, affecting neuronal excitability and signal transmission.
Enzymatic Pathways: Inhibits or activates enzymes involved in key metabolic pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
- ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
- (S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride
- ®-3-Amino-4-(2,3-difluorophenyl)butanoic acid hydrochloride
Uniqueness:
- Fluorine Substitution Pattern: The specific positioning of fluorine atoms on the phenyl ring imparts unique chemical and biological properties.
- Chirality: The ®-enantiomer exhibits distinct pharmacological activity compared to its (S)-counterpart.
- Reactivity: The presence of both amino and difluorophenyl groups allows for diverse chemical transformations and applications.
This detailed article provides a comprehensive overview of ®-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H12ClF2NO2 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
3-amino-4-(2,4-difluorophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H |
Clave InChI |
JSUDTKJIUZNGOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)CC(CC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-](/img/structure/B12094388.png)
![[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate](/img/structure/B12094393.png)
